N-(4-Aminobutyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide
Description
N-(4-Aminobutyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide is a synthetic sulfonamide derivative featuring an isoquinoline core substituted at the 5-position with a sulfonamide group. The molecule contains two distinct alkyl chains: a 4-aminobutyl group and a 3-phenylpropyl moiety. While its exact biological targets remain to be fully elucidated, its design aligns with known calmodulin antagonists (e.g., naphthalenesulfonamides) that rely on hydrophobic interactions for activity .
Properties
CAS No. |
651307-34-5 |
|---|---|
Molecular Formula |
C22H27N3O2S |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-(4-aminobutyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C22H27N3O2S/c23-14-4-5-16-25(17-7-10-19-8-2-1-3-9-19)28(26,27)22-12-6-11-20-18-24-15-13-21(20)22/h1-3,6,8-9,11-13,15,18H,4-5,7,10,14,16-17,23H2 |
InChI Key |
QDXOKGFRJLOBIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCN(CCCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide typically involves multi-step organic reactions. One common approach might include:
Formation of Isoquinoline Core: Starting with a suitable precursor, the isoquinoline core can be synthesized through cyclization reactions.
Sulfonamide Formation:
Alkylation: The final step involves the alkylation of the isoquinoline sulfonamide with 4-aminobutyl and 3-phenylpropyl groups under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminobutyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Cancer Treatment
Mechanism of Action
N-(4-Aminobutyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide functions as an inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating cell growth and survival. Its ability to inhibit protein kinase B (PKB) has been linked to potential antitumor effects. Research indicates that this compound can effectively reduce the phosphorylation of glycogen synthase kinase 3 beta (GSK3β), a downstream target of PKB, thereby inducing apoptosis in cancer cells .
Case Studies
A study focused on isoquinoline-5-sulfonamide derivatives demonstrated their efficacy as PKB inhibitors in various cancer cell lines. The results showed significant reductions in cell viability and increased apoptosis rates, suggesting a promising therapeutic avenue for treating cancers associated with aberrant PI3K/AKT signaling pathways .
Drug Design and Development
Structure-Based Drug Design
The compound has been utilized in structure-based drug design efforts aimed at developing new therapeutic agents. By mimicking natural substrates or inhibitors, researchers have created analogs that exhibit enhanced potency against specific targets like PKB. The structural insights gained from co-crystallization studies with related proteins have facilitated the optimization of these compounds for improved binding affinity and selectivity .
Pharmaceutical Formulations
Pharmaceutical compositions containing this compound have been formulated with various carriers to enhance bioavailability and therapeutic efficacy. These formulations are being explored for their potential use in combination therapies, particularly in conjunction with other chemotherapeutic agents to overcome drug resistance .
Biochemical Research
Biomolecular Interactions
The compound's role as a sulfonamide derivative allows it to participate in various biomolecular interactions, making it valuable for biochemical research. Studies have shown that it can modulate the activity of enzymes involved in metabolic pathways, providing insights into its potential as a tool for studying enzyme kinetics and regulation .
Toxicological Studies
Research into the toxicological profile of this compound has revealed its effects on cellular pathways related to carcinogenesis. Investigations into its mutagenic potential have highlighted the importance of understanding environmental interactions with heterocyclic amines and their implications for cancer risk assessment .
Summary of Key Findings
Mechanism of Action
The mechanism of action of N-(4-Aminobutyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoquinoline Sulfonamide Derivatives
The closest structural analog is N-(3-aminopropyl)-N-[3-(3-methylsulfonylphenyl)propyl]isoquinoline-5-sulfonamide (), which shares the isoquinoline-sulfonamide core but differs in substituents:
- Alkyl Chain Length: The target compound’s 4-aminobutyl chain (4 carbons) versus the analog’s 3-aminopropyl chain (3 carbons) may enhance hydrophobic interactions and binding affinity due to increased chain flexibility and surface area .
¹Estimated based on structural similarity to .
Naphthalenesulfonamide Derivatives (e.g., W-7)
Naphthalenesulfonamides like W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) are well-characterized calmodulin antagonists. Key comparisons include:
- Halogen Substitution : W-7’s chlorine atom enhances hydrophobicity and binding to Ca²⁺-calmodulin complexes. The target compound lacks halogens but compensates with a phenylpropyl group, which may provide comparable hydrophobic interactions without halogen-associated toxicity .
- Alkyl Chain: W-7’s 6-aminohexyl chain is longer than the target’s 4-aminobutyl group, suggesting a trade-off between binding affinity and solubility.
Halogenated Tyrosyl-Phenylalanine Derivatives
Compounds such as N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester () highlight the role of halogenation in bioactivity. Unlike these derivatives, the target compound avoids halogens but achieves hydrophobicity via its phenylpropyl group. This design may reduce off-target interactions common with halogenated molecules while maintaining efficacy .
Structure-Activity Relationship (SAR) Insights
- Alkyl Chain Length: The 4-aminobutyl group in the target compound aligns with studies showing that mid-length alkyl chains (4–6 carbons) optimize balance between hydrophobicity and solubility .
- Aromatic Substituents : The 3-phenylpropyl group likely enhances binding to hydrophobic pockets, similar to the phenylalanine residues in derivatives .
- Sulfonamide Core: The isoquinoline-sulfonamide scaffold may confer improved metabolic stability over naphthalenesulfonamides due to reduced susceptibility to oxidative degradation .
Biological Activity
N-(4-Aminobutyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H29N3O2S
- Molecular Weight : 411.56 g/mol
- CAS Number : 124512-48-7
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of isoquinoline sulfonamides, including this compound. This compound has been shown to exhibit significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.
The primary mechanism of action involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Unlike traditional fluoroquinolones, which target the active site of gyrase, this compound binds to an allosteric site, providing a novel approach to overcoming antibiotic resistance .
Case Studies
-
In Vitro Studies on E. coli :
- A study screened a library of isoquinoline sulfonamides and identified several compounds with potent antibacterial activity against fluoroquinolone-resistant E. coli isolates.
- The lead compound demonstrated an IC50 value in the low micromolar range, indicating strong inhibitory effects on bacterial growth .
-
Comparison with Traditional Antibiotics :
- In comparative assays, this compound showed efficacy similar to that of ciprofloxacin against susceptible strains while retaining activity against resistant variants.
- The compound achieved a zone of inhibition comparable to established antibiotics, with measurements indicating effective concentrations as low as 7.81 µg/mL against E. coli .
Table 1: Antibacterial Activity Summary
| Compound Name | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | E. coli | 30 ± 0.12 | 7.81 |
| Ciprofloxacin | E. coli | 32 ± 0.12 | 8.00 |
| Novel Sulfonamide Compound 1 | S. aureus | 20 ± 0.10 | 15.62 |
Additional Biological Activities
In addition to its antibacterial properties, compounds within the isoquinoline sulfonamide class have been investigated for other biological activities:
- Anticancer Potential : Some studies suggest that these compounds may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines.
Q & A
Q. Advanced
- Rodent models : Conscious rats injected with radiolabeled analogs (e.g., [11C]5 in ) allow real-time tracking via PET imaging. Sacrifice at timed intervals (5–60 min post-injection) to quantify cerebral biodistribution and metabolic stability .
- Tissue homogenization : Combine with liquid scintillation counting to measure radioactivity in brain, liver, and plasma. Normalize data to injected dose per gram of tissue .
- Metabolite analysis : Use LC-MS to identify degradation products in plasma and assess first-pass metabolism.
Data Contradiction Note : Discrepancies in brain uptake between analogs (e.g., H-9 vs. H-89) may arise from differences in logP values or P-glycoprotein efflux. Resolve by correlating in vitro permeability (e.g., PAMPA assay) with in vivo results .
How can researchers address discrepancies in reported inhibitory activity across studies?
Advanced
Contradictions may stem from:
- Assay conditions : Variations in ATP concentration (Km adjustment) or enzyme isoforms (PKA-Cα vs. Cβ). Standardize assays using recombinant PKA catalytic subunits and fixed ATP levels (e.g., 10 µM) .
- Cellular context : Off-target effects in cell-based assays (e.g., cross-reactivity with PKG or PKC). Use isoform-specific inhibitors (e.g., KT5720 for PKA) as controls .
- Structural analogs : Compare inhibition data of the target compound with H-89 and H-9 derivatives to identify substituent-specific trends .
Resolution Strategy : Perform orthogonal assays (e.g., thermal shift assays for binding affinity, SPR for kinetic analysis) to validate potency .
What are the implications of this compound for neuropsychiatric disorder research?
Advanced
As a PKA inhibitor, the compound could modulate cAMP-dependent signaling pathways implicated in disorders like depression. Key applications include:
- PET imaging : Radiolabel with 11C or 18F to quantify PKA expression in disease models (e.g., chronic stress-induced rodent models of depression) .
- Behavioral studies : Administer intracerebroventricularly to assess cognitive/affective outcomes in conjunction with PKA activity biomarkers (e.g., phospho-CREB levels) .
Experimental Design : Pair PET imaging with post-mortem immunohistochemistry to correlate in vivo PKA levels with neuronal plasticity markers (e.g., BDNF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
